Fluoruro de metilsulfonil-4-tiadiazol

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Biochemical Properties

Thiadiazol-4-ylmethanesulfonyl fluoride acts primarily as an enzyme inhibitor. It forms covalent bonds with serine residues in the active sites of serine proteases, leading to inhibition of these enzymes. This characteristic makes it valuable in biochemical research for studying enzyme mechanisms and cellular processes.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling: It modulates pathways that regulate gene expression and cellular metabolism.

- Oxidative Stress: It can induce oxidative stress and apoptosis in specific cell types by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production.

Synthetic Methods

The synthesis of thiadiazol-4-ylmethanesulfonyl fluoride typically involves:

- Reagents Used: Reaction of thiadiazole derivatives with sulfonyl fluoride reagents, often in the presence of bases like triethylamine.

- Common Reactions:

- Substitution Reactions: Involves nucleophilic substitution where the sulfonyl fluoride group is replaced by other nucleophiles.

- Oxidation and Reduction: Can undergo oxidation or reduction under specific conditions to yield various derivatives.

- Condensation Reactions: Reacts with aldehydes or ketones to form Schiff bases.

Chemistry

Thiadiazol-4-ylmethanesulfonyl fluoride serves as an intermediate in synthesizing other thiadiazole derivatives, which are crucial in various chemical reactions due to their unique properties.

Biology

The compound exhibits notable antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its efficacy against various pathogens has been documented, highlighting its potential in combating infections .

Medicine

Thiadiazole derivatives have shown promise as:

- Antifungal Agents: Effective against a range of fungal infections.

- Antibacterial Agents: Demonstrated activity against resistant bacterial strains.

- Anticancer Agents: Studies indicate potential anticancer properties through mechanisms involving apoptosis and cell cycle arrest .

Industrial Applications

In agriculture, thiadiazol-4-ylmethanesulfonyl fluoride is utilized in the production of pesticides and herbicides due to its biological activity against pests and weeds. This application underscores its importance in enhancing agricultural productivity while managing pest populations effectively.

Case Study 1: Antimicrobial Activity

A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds derived from thiadiazol-4-ylmethanesulfonyl fluoride exhibited significant inhibitory effects, suggesting its potential as a lead compound in drug development for infectious diseases .

Case Study 2: Anticancer Research

Research focused on the synthesis of novel thiadiazole derivatives demonstrated that certain modifications to the thiadiazol structure enhanced anticancer activity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via ROS generation and mitochondrial disruption .

Mecanismo De Acción

Mode of Action

It is known that compounds with a thiadiazole ring, such as thiadiazol-4-ylmethanesulfonyl fluoride, can interact with various biological targets . The specific interactions between Thiadiazol-4-ylmethanesulfonyl fluoride and its targets, as well as the resulting changes, require further investigation.

Análisis Bioquímico

Biochemical Properties

Thiadiazol-4-ylmethanesulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as serine proteases, where it forms a covalent bond with the active site serine residue, leading to enzyme inhibition . This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes. Additionally, thiadiazol-4-ylmethanesulfonyl fluoride can interact with other biomolecules, including proteins and nucleic acids, affecting their function and stability.

Cellular Effects

Thiadiazol-4-ylmethanesulfonyl fluoride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce oxidative stress and apoptosis in certain cell types by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . This compound also affects cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered cellular responses. Furthermore, thiadiazol-4-ylmethanesulfonyl fluoride can modulate gene expression by interacting with transcription factors and other regulatory proteins, impacting cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of thiadiazol-4-ylmethanesulfonyl fluoride involves its ability to form covalent bonds with specific biomolecules, leading to enzyme inhibition or activation. This compound acts as an electrophilic fluorinating agent, reacting with nucleophilic residues in enzymes and proteins . The binding interactions with biomolecules result in conformational changes that alter their activity and function. Additionally, thiadiazol-4-ylmethanesulfonyl fluoride can influence gene expression by modifying transcription factors and other regulatory proteins, leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiadiazol-4-ylmethanesulfonyl fluoride can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under specific environmental conditions . Long-term exposure to thiadiazol-4-ylmethanesulfonyl fluoride has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s long-term impact on cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of thiadiazol-4-ylmethanesulfonyl fluoride vary with different dosages in animal models. At low doses, this compound can inhibit specific enzymes and modulate cellular processes without causing significant toxicity . At higher doses, thiadiazol-4-ylmethanesulfonyl fluoride can induce toxic effects, including oxidative stress, apoptosis, and organ damage . These dosage-dependent effects are crucial for determining the therapeutic window and potential adverse effects of this compound in preclinical studies.

Metabolic Pathways

Thiadiazol-4-ylmethanesulfonyl fluoride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, thiadiazol-4-ylmethanesulfonyl fluoride can affect redox balance and energy metabolism by modulating the activity of enzymes involved in these processes . Understanding these metabolic interactions is essential for elucidating the compound’s impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of thiadiazol-4-ylmethanesulfonyl fluoride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of thiadiazol-4-ylmethanesulfonyl fluoride within cells can influence its activity and function, affecting cellular processes and responses .

Subcellular Localization

Thiadiazol-4-ylmethanesulfonyl fluoride exhibits specific subcellular localization, which is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . The subcellular localization of thiadiazol-4-ylmethanesulfonyl fluoride can influence its interactions with biomolecules and its impact on cellular processes . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Métodos De Preparación

The synthesis of thiadiazol-4-ylmethanesulfonyl fluoride typically involves the reaction of thiadiazole derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 1,3,4-thiadiazole derivatives with sulfonyl fluoride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Análisis De Reacciones Químicas

Thiadiazol-4-ylmethanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different thiadiazole derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases under acidic or basic conditions.

Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions are various substituted thiadiazole derivatives .

Comparación Con Compuestos Similares

Thiadiazol-4-ylmethanesulfonyl fluoride can be compared with other thiadiazole derivatives such as:

- 1,3,4-Thiadiazole-2-thiol

- 1,3,4-Thiadiazole-5-carboxylic acid

- 1,3,4-Thiadiazole-2-amine

These compounds share similar chemical structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . Thiadiazol-4-ylmethanesulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity .

Actividad Biológica

Thiadiazol-4-ylmethanesulfonyl fluoride (TMSF) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of TMSF, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

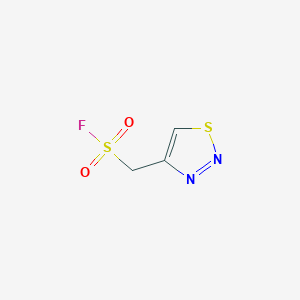

TMSF is characterized by its thiadiazole ring and a sulfonyl fluoride group, which contribute to its reactivity and biological profile. The general structure can be represented as follows:

TMSF exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various signaling pathways. Notably, it has been shown to inhibit:

- Protein Tyrosine Kinases (PTKs) : TMSF inhibits VEGFR-2, a critical receptor in angiogenesis, by blocking the phosphorylation of tyrosine residues, thus disrupting the initiation of angiogenesis and potentially retarding tumor growth .

- Dipeptidyl Peptidase IV (DPP-IV) : This inhibition enhances incretin action, which is beneficial for glucose metabolism in Type 2 diabetes management .

Biological Activity Overview

The biological activity of TMSF can be categorized into several key areas:

- Anticancer Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Case Study 1: Cancer Therapeutics

A study investigated the effects of TMSF on tumor models in mice. Results showed that TMSF administration led to a significant reduction in tumor vascularization and size compared to control groups. The mechanism was attributed to the inhibition of VEGFR-2 signaling pathways.

Case Study 2: Diabetes Management

In vitro studies have shown that TMSF enhances insulin secretion by inhibiting DPP-IV activity. This effect was confirmed in diabetic animal models where glucose tolerance improved significantly after treatment with TMSF .

Data Table: Biological Activities of Thiadiazol-4-ylmethanesulfonyl Fluoride

| Activity | Mechanism | Therapeutic Application |

|---|---|---|

| Anticancer | Inhibition of VEGFR-2 | Cancer treatment |

| Anti-inflammatory | Modulation of PTK signaling | Chronic inflammatory diseases |

| Antimicrobial | Inhibition of bacterial growth | Treatment of bacterial infections |

| Glucose metabolism | DPP-IV inhibition | Management of Type 2 diabetes |

Propiedades

IUPAC Name |

thiadiazol-4-ylmethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FN2O2S2/c4-10(7,8)2-3-1-9-6-5-3/h1H,2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCYNCLQRMZSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)CS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.